Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the piperidine ring and a 4-carbamoylphenyl substituent at the 4-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, serving as a precursor for drug candidates targeting enzymes and receptors involved in neurological and inflammatory pathways . The Boc group enhances solubility and stability during synthetic modifications, while the carbamoyl moiety provides hydrogen-bonding capabilities, influencing bioavailability and target binding .
Properties
IUPAC Name |
tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)12-4-6-14(7-5-12)15(18)20/h4-7,13H,8-11H2,1-3H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOURZNDIJCPKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001157545 | |
| Record name | 1,1-Dimethylethyl 4-[4-(aminocarbonyl)phenyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162997-32-2 | |
| Record name | 1,1-Dimethylethyl 4-[4-(aminocarbonyl)phenyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162997-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[4-(aminocarbonyl)phenyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-carbamoylphenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that modulate neurotransmitter receptors or enzymes involved in neurological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperidine Derivatives
Piperidine derivatives with tert-butyl carbamate protection and aryl/heteroaryl substituents are widely explored for pharmacological applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Polarity and Solubility: The carbamoyl group in the target compound increases polarity compared to methyl or chlorobenzoyl analogs, enhancing water solubility .
- Bioactivity: Electron-withdrawing groups (e.g., nitro, chloro) improve binding to enzymatic active sites, as seen in kinase inhibitor intermediates .
- Synthetic Utility: The Boc group facilitates regioselective modifications; for example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate is used in cross-coupling reactions .
Spectroscopic and Analytical Data Comparison
Table 3: NMR and HRMS Data Highlights
Notes:
Biological Activity
Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, and implications for drug development.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a tert-butyl group, a piperidine ring, and a carbamoylphenyl moiety, which contribute to its pharmacological properties.
Synthesis Methods
Recent advancements in synthetic methods have facilitated the production of this compound. A notable approach involves a one-pot synthesis using click chemistry techniques, yielding high purity and efficiency. This method allows for rapid assembly of the compound with minimal byproducts, enhancing its feasibility for large-scale production.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The compound has been shown to modulate various signaling pathways, potentially impacting:
- G-protein coupled receptors (GPCRs) : These are critical in many physiological processes, including metabolism and cell signaling.
- Enzymatic activity : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidiabetic Activity : Preliminary studies suggest that it may act as an agonist for GPR119, a receptor implicated in glucose homeostasis. By activating this receptor, the compound could enhance insulin secretion and improve glycemic control in diabetic models .
- Anticancer Potential : Investigations into the antiproliferative effects of the compound have shown promise against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies
- Diabetes Mellitus Model :
- Cancer Cell Lines :
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
